molecular formula C6H7NO4S B13560591 Hydrochinonsulfonamide

Hydrochinonsulfonamide

Katalognummer: B13560591
Molekulargewicht: 189.19 g/mol
InChI-Schlüssel: YGJRNQHJOGKRFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrochinonsulfonamide is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrochinonsulfonamide can be synthesized through several methods. One common approach involves the reaction of hydroquinone with sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as the preparation of intermediates, reaction optimization, and purification through techniques like distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrochinonsulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hydrochinonsulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of hydrochinonsulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Hydrochinonsulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. While these compounds share a similar sulfonamide functional group, this compound is unique due to its specific structure and reactivity. Similar compounds include:

This compound’s unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C6H7NO4S

Molekulargewicht

189.19 g/mol

IUPAC-Name

2,5-dihydroxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,8-9H,(H2,7,10,11)

InChI-Schlüssel

YGJRNQHJOGKRFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.